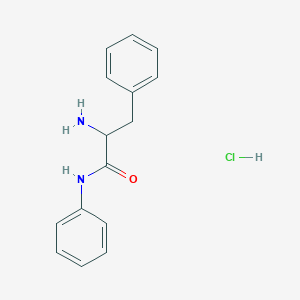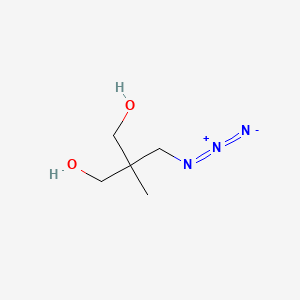
2-(Azidomethyl)-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylated propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2-methylpropane-1,3-diol typically involves the reaction of 2-(Chloromethyl)-2-methyl-1,3-propanediol with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-(Azidomethyl)-2-methylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-2-methylpropane-1,3-diol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry for the efficient and selective modification of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: Another azido compound with a cyclopropane backbone.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly azido-functionalized compound.
Uniqueness
2-(Azidomethyl)-2-methylpropane-1,3-diol is unique due to its combination of an azido group with a methylated propanediol backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification and functionalization of molecules.
Properties
Molecular Formula |
C5H11N3O2 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-(azidomethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3 |
InChI Key |
IHPRWRLUJYAIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=[N+]=[N-])(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


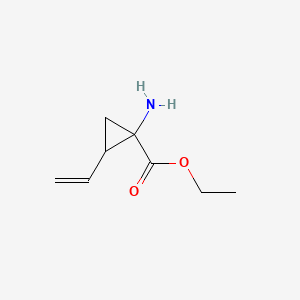
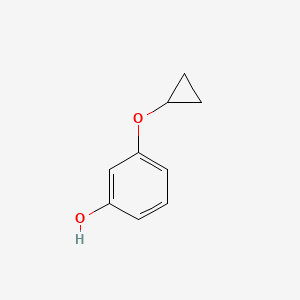
![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)
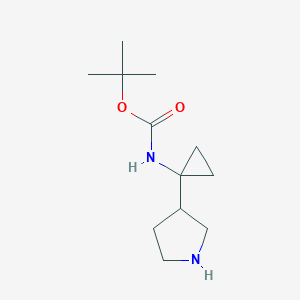
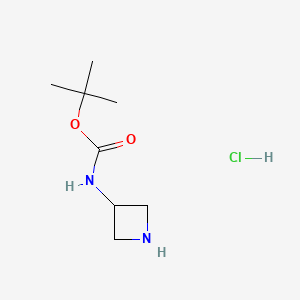



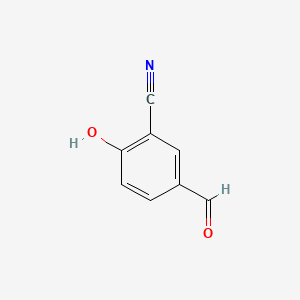
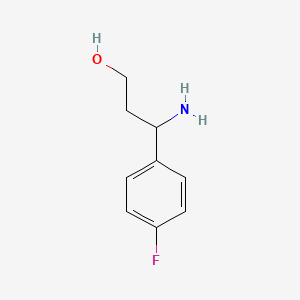
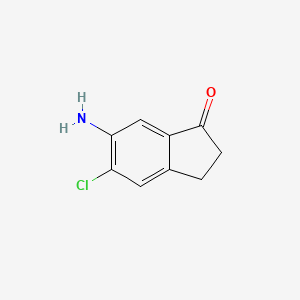
![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

